molecular formula C10H7N3O4S B1302259 2-(4-Nitrophenylamino)thiazole-4-carboxylic acid CAS No. 886496-56-6

2-(4-Nitrophenylamino)thiazole-4-carboxylic acid

Cat. No. B1302259
CAS RN: 886496-56-6
M. Wt: 265.25 g/mol
InChI Key: PGLWAUKTPVYTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenylamino)thiazole-4-carboxylic acid (NPATCA) is a chemical compound that has gained attention in various fields of research, including medicinal chemistry, materials science, and environmental science due to its unique chemical properties and potential applications. It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are similar to NPATCA, has been described in the literature . The compounds were synthesized and characterized by FTIR and NMR . The yield was 50%, with a melting point of 196–198 °C .


Molecular Structure Analysis

The molecular weight of NPATCA is 265.25 g/mol. The structure of the compound was characterized by FTIR and NMR . The FTIR spectrum showed peaks corresponding to C=O ester, C–H, C=C, C=N, and OH groups . The 1H NMR spectrum showed signals corresponding to CH2, CH3, thiazole, Ar, H–C=N, OCH3, and Ar–OH .


Chemical Reactions Analysis

2-Aminothiazoles, which include NPATCA, are used as starting materials for the synthesis of diverse range of heterocyclic analogues . They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .

Scientific Research Applications

Antimicrobial Activity

2-Aminothiazoles, including “2-(4-Nitrophenylamino)thiazole-4-carboxylic acid”, are known for their significant antimicrobial properties . They are used as starting materials for synthesizing a diverse range of heterocyclic analogues with promising therapeutic roles. For instance, some synthesized compounds have shown good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .

Antifungal Activity

These compounds also exhibit antifungal potential. For example, compound 2b showed maximum antifungal potential against Candida glabrata, and its antifungal activity was more in comparison to the reference drug nystatin .

Anti-HIV Properties

2-Aminothiazoles are also recognized for their anti-HIV properties . They can be used in the synthesis of compounds that can potentially inhibit the HIV virus.

Antioxidant Properties

These compounds are known for their antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Antitumor and Cytotoxic Properties

2-Aminothiazoles have been observed to possess antitumor and cytotoxic properties . They can be used in the synthesis of compounds that can potentially inhibit the growth of tumor cells.

Anti-inflammatory & Analgesic Agents

These compounds have been found to have anti-inflammatory and analgesic properties . They can be used in the synthesis of drugs that can potentially relieve pain and inflammation.

Pharmaceutical Intermediate

“2-(4-Nitrophenylamino)thiazole-4-carboxylic acid” can be used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds.

Organic Synthesis

This compound is also used in the field of organic synthesis . It can be used as a starting material for synthesizing a wide range of organic compounds.

Future Directions

The future directions for NPATCA could involve further exploration of its potential applications in various fields of research, including medicinal chemistry, materials science, and environmental science. Additionally, more studies could be conducted to investigate its biological activities and potential therapeutic roles .

properties

IUPAC Name

2-(4-nitroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4S/c14-9(15)8-5-18-10(12-8)11-6-1-3-7(4-2-6)13(16)17/h1-5H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLWAUKTPVYTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220237
Record name 4-Thiazolecarboxylic acid, 2-[(4-nitrophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenylamino)thiazole-4-carboxylic acid

CAS RN

886496-56-6
Record name 4-Thiazolecarboxylic acid, 2-[(4-nitrophenyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886496-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-[(4-nitrophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.